![molecular formula C27H21N3O6 B2769207 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide CAS No. 892432-02-9](/img/no-structure.png)

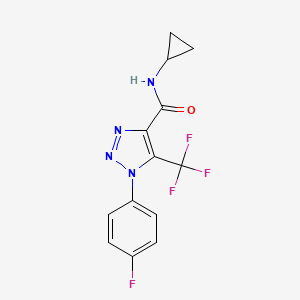

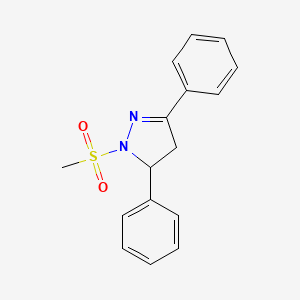

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Aplicaciones Científicas De Investigación

Synthetic Pathways and Molecular Design

Several studies have focused on the synthesis of complex molecules with benzodioxole, pyrimidine, and benzofuran units, highlighting the interest in developing novel compounds with potential biological activities. For instance, synthetic routes involving doubly electrophilic building blocks for forming ring-annulated products have been explored, demonstrating the chemical versatility of these motifs for creating diverse molecular architectures (B. Janardhan et al., 2014). Such methodologies are crucial for the design and synthesis of new molecules with potential applications in medicinal chemistry and materials science.

Antitumor and Antimicrobial Activities

Compounds featuring pyrimidine and related heterocyclic structures have been extensively studied for their biological activities, including antitumor and antimicrobial effects. For example, novel pyrazolo[3,4-d]pyrimidine analogues of known antitumor agents have been prepared, demonstrating the importance of structural variation in modulating biological activity (E. Taylor & H. Patel, 1992). Additionally, the synthesis and biological evaluation of substituted imidazo and pyrazolo pyrimidines for studying peripheral benzodiazepine receptors indicate the potential for these compounds in neurodegenerative disorder research (C. Fookes et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The exploration of bridge region variations in molecules for inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) underscores the role of structural design in developing therapeutic agents (A. Gangjee et al., 1995). These studies are part of ongoing efforts to discover more effective and selective drugs for treating cancer and other diseases.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine with N-benzylacetyl chloride.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine", "N-benzylacetyl chloride", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine in methanol, add triethylamine and stir for 10 minutes.", "Add N-benzylacetyl chloride dropwise to the above solution and stir for 2 hours at room temperature.", "Add chloroform to the above solution and wash the resulting mixture with water and sodium bicarbonate solution.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using chloroform and methanol as eluent to obtain the final product." ] } | |

Número CAS |

892432-02-9 |

Fórmula molecular |

C27H21N3O6 |

Peso molecular |

483.48 |

Nombre IUPAC |

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide |

InChI |

InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31) |

Clave InChI |

CYBPAVXCWAGKNI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

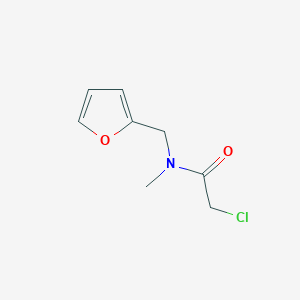

![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)

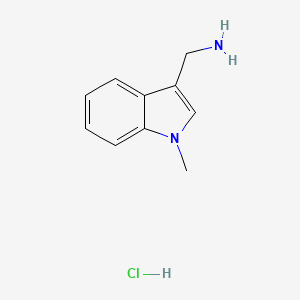

![2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2769137.png)

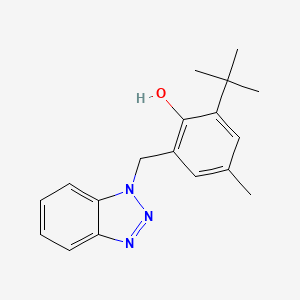

![2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2769141.png)